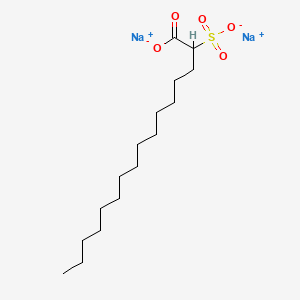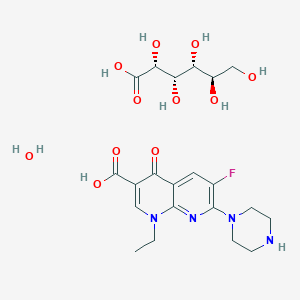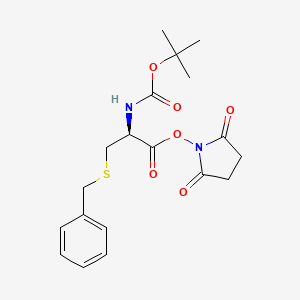![molecular formula C10H8N2O2 B13806003 1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) is a heterocyclic compound that features a unique fusion of a benzimidazole ring with a dioxepin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The dioxepin moiety is then introduced through further cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization processes.
Analyse Chemischer Reaktionen
Types of Reactions
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole or dioxepin rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the dioxepin moiety.
Dioxepin: Contains the dioxepin ring but does not have the benzimidazole structure.
Quinoxaline: Another heterocyclic compound with a similar fused ring system.
Uniqueness
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) is unique due to its combined benzimidazole and dioxepin structures, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
3,8-dihydro-[1,4]dioxepino[2,3-f]benzimidazole |
InChI |
InChI=1S/C10H8N2O2/c1-2-13-9-4-7-8(12-6-11-7)5-10(9)14-3-1/h1-2,4-6H,3H2,(H,11,12) |
InChI-Schlüssel |
LHZPLISFYNZNON-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=COC2=C(O1)C=C3C(=C2)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)


![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)

